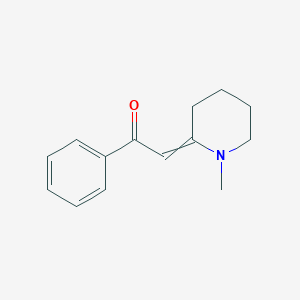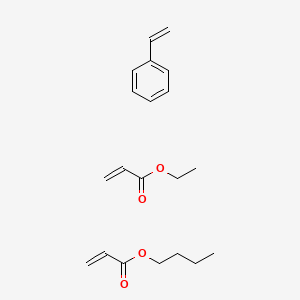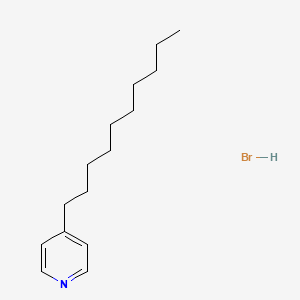![molecular formula C31H52ClN B14665380 N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride CAS No. 38510-45-1](/img/structure/B14665380.png)
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride is a quaternary ammonium compound. It is characterized by the presence of a naphthalene ring attached to a dimethylamino group, which is further connected to an octadecyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride typically involves the reaction of N,N-dimethyl-1-naphthylamine with octadecyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Bromide or iodide analogs of the original compound.
Scientific Research Applications
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride involves its interaction with lipid bilayers in cell membranes. The compound’s hydrophobic octadecyl chain inserts into the lipid bilayer, while the hydrophilic quaternary ammonium group interacts with the polar head groups of the lipids. This interaction disrupts the membrane structure, leading to increased permeability and potential cell lysis.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-naphthylamine: Lacks the octadecyl chain, making it less effective as a surfactant.
N-Methyl-1-naphthylamine: Contains only one methyl group on the nitrogen, resulting in different chemical properties.
N,N-Dimethyl-α-naphthylamine: Similar structure but with different positioning of the naphthalene ring.
Uniqueness
N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium chloride is unique due to its long hydrophobic chain, which enhances its surfactant properties and makes it highly effective in disrupting lipid bilayers. This property is not shared by its similar compounds, making it particularly valuable in applications requiring strong surfactant activity.
Properties
CAS No. |
38510-45-1 |
|---|---|
Molecular Formula |
C31H52ClN |
Molecular Weight |
474.2 g/mol |
IUPAC Name |
dimethyl-(naphthalen-1-ylmethyl)-octadecylazanium;chloride |
InChI |
InChI=1S/C31H52N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-32(2,3)28-30-25-22-24-29-23-19-20-26-31(29)30;/h19-20,22-26H,4-18,21,27-28H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SROAZZDRGYVURC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
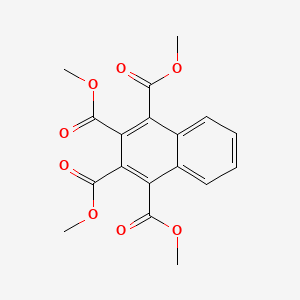
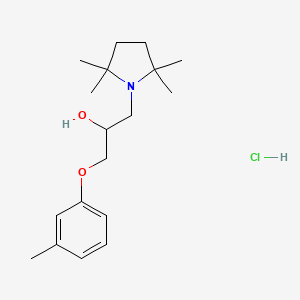
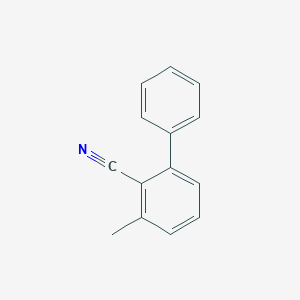
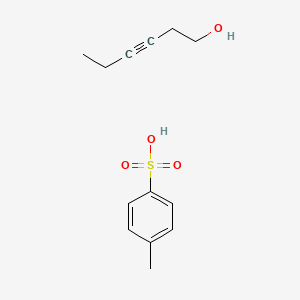

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
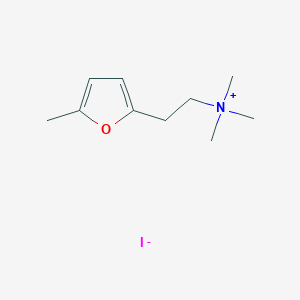
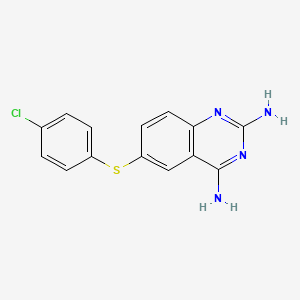
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)

